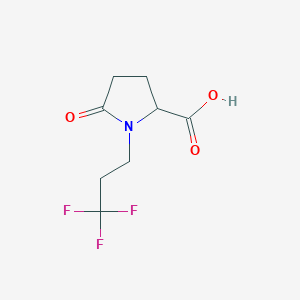

5-氧代-1-(3,3,3-三氟丙基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

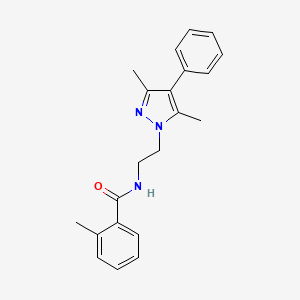

Pyrrolidine is a five-membered ring with nitrogen as one of its atoms . It’s widely used by medicinal chemists to create compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with nitrogen as one of its atoms . The ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

Pyrrolidine derivatives can be synthesized through various methods. One such method involves the asymmetric Michael addition reactions of carboxylate-substituted enones .科学研究应用

光谱性质和量子力学研究

5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸,一种与所请求化学物质相似的化合物,已使用傅里叶变换红外光谱、核磁共振和紫外等各种技术对其光谱性质进行了研究。应用量子化学方法研究了诸如 Mulliken 电荷、HOMO 和 LUMO 能量以及分子静电势等性质 (Devi、Bishnoi 和 Fatma,2020)。

抗菌应用

对 5-氧代-1-苯基-4-(取代甲基)吡咯烷-3-羧酸衍生物的研究,与所研究的化学物质密切相关,表明其具有作为抗菌药物的潜力。对这些化合物针对金黄色葡萄球菌和铜绿假单胞菌等多种细菌进行了测试,显示出中等至良好的抗菌活性 (Devi、Bishnoi、Srivastava、Kumar、Srivastava 和 Fatma,2018)。

氟萘啶中的抗菌剂

合成了一系列化合物,包括 5-取代-6-氟-7-(环烷基氨基)-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,并评估了它们的体外和体内抗菌活性。这些结构相似的化合物表现出有希望的抗菌特性 (Bouzard、Di Cesare、Essiz、Jacquet、Ledoussal、Remuzon、Kessler 和 Fung-Tomc,1992)。

晶体结构分析

分析了与所请求化学物质相关的化合物 5-(三氟甲基)吡啶酸一水合物的晶体结构。这项研究揭示了此类化合物中氢键网络和三维堆积的见解 (Ye 和 Tanski,2020)。

化学合成中的环化催化剂

催化剂三氟甲磺酸诱导均烯基磺酰胺的 5-内环化反应以生成吡咯烷。这项研究强调了类似化合物在催化复杂化学结构形成中的作用 (Haskins 和 Knight,2002)。

吡咯并吡啶衍生物的合成

通过复杂的化学反应制备了诸如 5-氧代-4,5,6,7-四氢-1H-吡咯并[3,2-b]吡啶-3-羧酸之类的化合物,展示了这些化学结构的合成多功能性 (Lichitsky、Dudinov、Komogortsev 和 Krayushkin,2010)。

生物活性预测

研究了源自 5-氧代吡咯烷-3-羧酸的新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环系统,并使用 PASS 预测了它们的生物活性,表明在药物化学中具有潜在应用 (Kharchenko、Detistov 和 Orlov,2008)。

抗肿瘤评价

合成了源自类似化学结构的新型苊并[1,2-b]吡咯羧酸酯,并评估了它们的抗肿瘤特性。这突出了此类化合物在癌症研究中的潜力 (Liu、Qian、Cui、Xiao、Zhang 和 Li,2006)。

碳点中的荧光

对源自诸如 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二羧酸等化合物的碳点的荧光研究强调了它们在先进材料科学中的潜在应用 (Shi、Yang、Zeng、Chen、Yang、Wu、Zeng、Yoshihito 和 Zhang,2016)。

手性拆分剂

(2R∗,3R∗)-1-甲基-5-氧代-2-苯基四氢-1H-吡咯烷-3-羧酸的对映异构体已被用作新型手性拆分剂,显示了这些化合物在立体化学中的重要性 (Piwowarczyk、Zawadzka、Roszkowski、Szawkało、Leniewski、Maurin、Kranz 和 Czarnocki,2008)。

未来方向

作用机制

Target of Action

It’s known that pyrrolidine derivatives can interact with various biological targets

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

It’s known that pyrrolidine derivatives can have various biological effects . More research is needed to elucidate the specific effects of this compound.

属性

IUPAC Name |

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGBHZPQINZWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)